Cas no 476669-38-2 ((2Z)-2-4-(3-bromophenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile)

(2Z)-2-[4-(3-Bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile is a synthetic organic compound featuring a thiazole core substituted with a 3-bromophenyl group and a (Z)-configured α-cyano-4-hydroxystyryl moiety. This structure imparts unique electronic and steric properties, making it valuable for applications in medicinal chemistry and material science. The presence of the bromine atom enhances reactivity for further functionalization, while the hydroxyphenyl group offers potential for hydrogen bonding or coordination. The conjugated system and nitrile functionality contribute to its utility as a building block for heterocyclic synthesis or as a precursor for bioactive molecules. Its well-defined stereochemistry ensures consistency in downstream applications.
(2Z)-2-4-(3-bromophenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile structure
476669-38-2 structure
Product name:(2Z)-2-4-(3-bromophenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile
CAS No:476669-38-2
MF:C18H11BrN2OS
MW:383.261741876602
CID:6030383
PubChem ID:135657850

(2Z)-2-4-(3-bromophenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2Z)-2-4-(3-bromophenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile
    • (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile
    • 2-Thiazoleacetonitrile, 4-(3-bromophenyl)-α-[(4-hydroxyphenyl)methylene]-
    • F0760-0182
    • 476669-38-2
    • AKOS005639381
    • (Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
    • (2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
    • Inchi: 1S/C18H11BrN2OS/c19-15-3-1-2-13(9-15)17-11-23-18(21-17)14(10-20)8-12-4-6-16(22)7-5-12/h1-9,11,22H/b14-8-
    • InChI Key: AUCRKPCGPVDAJV-ZSOIEALJSA-N
    • SMILES: C(#N)/C(/C1=NC(C2=CC=CC(Br)=C2)=CS1)=C/C1=CC=C(O)C=C1

Computed Properties

  • Exact Mass: 381.97755g/mol
  • Monoisotopic Mass: 381.97755g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 481
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 85.2Ų
  • XLogP3: 4.8

(2Z)-2-4-(3-bromophenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0760-0182-4mg
(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
476669-38-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0760-0182-5mg
(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
476669-38-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0760-0182-5μmol
(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
476669-38-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0760-0182-1mg
(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
476669-38-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0760-0182-30mg
(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
476669-38-2 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0760-0182-15mg
(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
476669-38-2 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0760-0182-50mg
(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
476669-38-2 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0760-0182-10mg
(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
476669-38-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0760-0182-3mg
(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
476669-38-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0760-0182-25mg
(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
476669-38-2 90%+
25mg
$109.0 2023-05-17

Additional information on (2Z)-2-4-(3-bromophenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile

Recent Advances in the Study of (2Z)-2-4-(3-bromophenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile (CAS: 476669-38-2)

The compound (2Z)-2-4-(3-bromophenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile (CAS: 476669-38-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This brief aims to summarize the latest research findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the role of this compound as a potent inhibitor of specific kinase pathways, particularly those involved in inflammatory and oncogenic processes. Structural analysis reveals that the presence of the bromophenyl and hydroxyphenyl groups contributes to its high binding affinity and selectivity towards target proteins. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the molecular interactions between this compound and its biological targets.

In vitro and in vivo experiments have demonstrated promising results, with the compound showing significant efficacy in reducing tumor growth and inflammation in preclinical models. Notably, its low toxicity profile and favorable pharmacokinetic properties make it a viable candidate for further drug development. Ongoing clinical trials are exploring its potential as a therapeutic agent for various cancers and autoimmune diseases.

Despite these advancements, challenges remain in optimizing the compound's bioavailability and minimizing off-target effects. Future research directions include the development of derivatives with enhanced potency and the exploration of combination therapies to maximize therapeutic outcomes. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical applications.

In conclusion, (2Z)-2-4-(3-bromophenyl)-1,3-thiazol-2-yl-3-(4-hydroxyphenyl)prop-2-enenitrile represents a promising lead compound in the search for novel therapeutics. Its unique chemical structure and biological activity underscore the importance of continued research in this area. This brief serves as a valuable resource for researchers and professionals seeking to stay updated on the latest developments in this field.

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